N-(2-Fluorophenyl)acetamide

Description

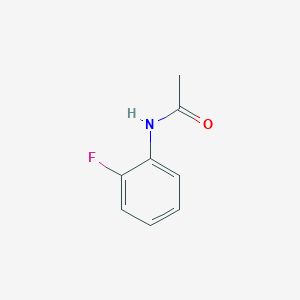

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZPZBPZWHEIDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192938 | |

| Record name | N-(2-Fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-31-5 | |

| Record name | 2′-Fluoroacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Fluorophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 399-31-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-fluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating N-(2-Fluorophenyl)acetamide in Modern Chemistry

An In-depth Technical Guide to N-(2-Fluorophenyl)acetamide (CAS 399-31-5)

This compound, also known by its synonym 2'-Fluoroacetanilide, is an amide derivative of 2-fluoroaniline.[1] As a fine chemical intermediate, its utility spans various domains of organic synthesis, from the creation of novel materials to its more prominent role as a foundational building block in medicinal chemistry. The strategic placement of a fluorine atom on the phenyl ring ortho to the acetamido group imparts unique electronic properties and conformational constraints. These characteristics are frequently exploited by drug development professionals to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its synthesis, structural characterization, reactivity, and handling, grounded in established scientific principles and experimental data.

Core Properties and Specifications

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The data presented below has been compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| CAS Number | 399-31-5 | [2][3][4][5] |

| Molecular Formula | C₈H₈FNO | [2][3][4][5] |

| Molecular Weight | 153.15 g/mol | [2] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2'-Fluoroacetanilide, 1-Acetamido-2-fluorobenzene | [2][3][6] |

| Appearance | White to light yellow crystalline solid/powder | [6][7] |

| Melting Point | 76-79 °C | [7][8] |

| Boiling Point | 268 °C (at 760 mmHg); 140-142 °C (at 14 mmHg) | [8] |

| Flash Point | 128.5 °C |

Synthesis: The N-Acetylation of 2-Fluoroaniline

The most direct and widely adopted method for preparing this compound is the N-acetylation of 2-fluoroaniline.[7][9] This reaction is a classic example of nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Mechanistic Rationale

The choice of acetic anhydride as the acetylating agent is driven by its high reactivity and the convenient formation of acetic acid as a benign byproduct. The reaction is often catalyzed by glacial acetic acid, which serves both as a solvent and as a proton source to activate the carbonyl group of the anhydride, thereby increasing its electrophilicity. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating an acetate ion (a good leaving group) to form the stable amide product. Quenching the reaction with ice water serves a dual purpose: it precipitates the solid organic product, which has low solubility in water, and hydrolyzes any remaining acetic anhydride.

Caption: Workflow for the synthesis of this compound.

Field-Validated Experimental Protocol

This protocol is adapted from established synthetic procedures.[7]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 11.1 g (0.1 mol) of 2-fluoroaniline with 25 mL of glacial acetic acid.

-

Initiation: To this mixture, carefully add 25 mL (approx. 0.26 mol) of acetic anhydride.[7] The addition may be exothermic.

-

Reaction: Heat the mixture to reflux and maintain for approximately 5-10 minutes.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice water.[7] This will cause the product to precipitate.

-

Purification: Collect the resulting white solid by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid.

-

Drying: Dry the solid product, for instance, in a vacuum oven at a moderate temperature (e.g., 50 °C), to yield this compound. The expected melting point of the pure product is 76-77 °C.[7]

Structural Elucidation: A Spectroscopic Profile

Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

| Technique | Characteristic Data & Interpretation |

| ¹H NMR | Signals will be present for the methyl protons (singlet, ~2.2 ppm), the amide proton (broad singlet, variable shift), and four aromatic protons in the 7.0-8.2 ppm range. The aromatic signals will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. |

| ¹³C NMR | The spectrum will show characteristic peaks for the methyl carbon (~24 ppm), the carbonyl carbon (~168 ppm), and six aromatic carbons. The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF ≈ 245 Hz), and other aromatic carbons will show smaller C-F couplings.[2] |

| IR Spectroscopy | Key vibrational bands include a sharp N-H stretch around 3300-3250 cm⁻¹, a strong C=O stretch (Amide I band) around 1670-1660 cm⁻¹, and an N-H bend (Amide II band) near 1550 cm⁻¹.[2] |

| Mass Spectrometry (EI) | The mass spectrum will display a molecular ion peak (M⁺) at m/z = 153, corresponding to the molecular weight of the compound.[3] A prominent fragment is often observed at m/z = 111, resulting from the loss of the acetyl group (ketene, CH₂=C=O). |

Applications in Drug Discovery and Development

While this compound itself is not typically a therapeutic agent, its structural motif is a valuable component in the design of biologically active molecules. The fluorophenylacetamide scaffold can be found in various compounds investigated for different therapeutic areas. For example, derivatives of phenylacetamide have been explored as potential anticancer agents.[10] The fluorine substitution is particularly strategic; it can block sites of metabolism, increase lipophilicity, and modulate the pKa of nearby functional groups, thereby influencing cell permeability and target engagement.

The compound serves as a key starting material for more complex syntheses. For instance, further reactions on the aromatic ring (e.g., nitration, halogenation) or modification of the acetyl group can lead to a diverse library of derivatives for screening in drug discovery programs.

Sources

- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]

- 4. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]

- 5. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]

- 6. 2'-Fluoroacetanilide | 399-31-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. prepchem.com [prepchem.com]

- 8. 2'-Fluoroacetanilide | CAS#:399-31-5 | Chemsrc [chemsrc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Fluorophenyl)acetamide molecular weight and formula

An In-depth Technical Guide to N-(2-Fluorophenyl)acetamide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental molecular properties, a robust synthesis protocol, detailed analytical characterization, and critical safety considerations, contextualized with its application in modern drug discovery.

Core Molecular Profile

This compound, also known as 2'-fluoroacetanilide, is an aromatic amide. The presence of a fluorine atom on the phenyl ring is of particular note, as fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Fundamental Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below. This data is foundational for its use in any research or development setting.

| Property | Value | Source |

| Chemical Formula | C₈H₈FNO | [1][2][3][4][5] |

| Molecular Weight | 153.15 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 153.058992041 Da | [1][5] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 399-31-5 | [2][3][4] |

| Synonyms | 2'-Fluoroacetanilide, 2-Fluoroacetanilide | [1][2][3][4] |

| Melting Point | 76-77 °C | [6] |

Synthesis Protocol: N-Acetylation of 2-Fluoroaniline

The most direct and common synthesis of this compound is via the N-acetylation of 2-fluoroaniline. This is a classic nucleophilic acyl substitution reaction where the amine group of 2-fluoroaniline attacks the electrophilic carbonyl carbon of acetic anhydride.

Causality in Experimental Design

-

Reagents : 2-fluoroaniline serves as the nucleophilic amine. Acetic anhydride is an excellent acetylating agent, being more reactive than acetic acid and safer to handle than acetyl chloride. Glacial acetic acid acts as a suitable solvent that can also protonate the carbonyl group of acetic anhydride, further increasing its electrophilicity.

-

Reflux : Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Precipitation : The product is significantly less soluble in cold water than the reactants and byproducts (like excess acetic acid/anhydride). Therefore, pouring the reaction mixture into ice water causes the desired this compound to precipitate out as a solid, providing an effective initial purification step.

Step-by-Step Experimental Protocol[6]

-

Reaction Setup : In a round-bottom flask, combine 11.1 g of 2-fluoroaniline with 25 mL of glacial acetic acid.

-

Reagent Addition : To this mixture, carefully add 25 mL of acetic anhydride.

-

Heating : Heat the mixture at reflux for approximately 5 minutes.

-

Precipitation & Isolation : Remove from heat and pour the hot mixture into a beaker containing ice water. The product will precipitate as a white solid.

-

Filtration : Collect the solid product by vacuum filtration, washing with cold water.

-

Drying : Dry the solid thoroughly to yield this compound.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from reactants to the purified final product.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete and trustworthy structural profile.

Characterization Workflow Diagram

Caption: Logic flow for the analytical validation of the synthesized compound.

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy : The proton NMR spectrum will provide information on the chemical environment of all hydrogen atoms. Key expected signals include a singlet for the methyl (CH₃) protons around 2.2 ppm, a series of multiplets in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the four protons on the fluorophenyl ring, and a broad singlet for the amide (N-H) proton, typically further downfield. The aromatic signals will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.[1]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for each unique carbon atom.[1] One would expect a signal for the methyl carbon, a signal for the carbonyl carbon (C=O) typically around 168-170 ppm, and several signals in the aromatic region, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups.[1] The spectrum of this compound will be dominated by a strong absorption band for the amide C=O stretch (typically ~1660-1680 cm⁻¹) and a sharp peak for the N-H stretch (around 3250-3300 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectrometry provides the exact mass of the molecule. For this compound, the electron ionization (EI-MS) spectrum will show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 153, corresponding to its molecular weight.[1][2]

Applications in Research and Drug Development

While this compound may be used as a chemical intermediate, its structural motifs are highly relevant in medicinal chemistry.

-

Scaffold for Bioactive Molecules : The acetanilide structure is a common feature in many pharmaceutical agents. The strategic placement of a fluorine atom can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation and can improve cell membrane permeability.

-

Fragment-Based Drug Discovery : As a relatively small molecule, it can be used in fragment-based screening to identify new binding interactions with biological targets.

-

Precursor for Complex Syntheses : It can serve as a starting material for more complex molecules. For instance, derivatives of phenylacetamide have been investigated as potential anticancer agents.[7][8] Furthermore, the related compound flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), highlights the utility of the fluorobiphenyl scaffold that can be derived from such precursors.[9]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazard Classification : According to aggregated data, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Recommended Precautions :

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][12][13]

-

Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][12] Wash hands and any exposed skin thoroughly after handling.[10][12]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

-

First Aid Measures :

-

Skin Contact : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[10][12]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][12]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][12]

-

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). Acetamide, N-(2-fluorophenyl)-. NIST Chemistry WebBook, SRD 69.

- NIST. (n.d.). Acetamide, N-(2-fluorophenyl)- Phase Change Data. NIST Chemistry WebBook, SRD 69.

- PrepChem.com. (n.d.). Synthesis of this compound.

- NIST. (n.d.). Acetamide, N-(2-fluorophenyl)- Notes. NIST Chemistry WebBook, SRD 69.

- PubChemLite. (n.d.). This compound (C8H8FNO).

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.

- PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.

- ResearchGate. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies.

Sources

- 1. This compound | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]

- 3. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]

- 4. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]

- 5. PubChemLite - this compound (C8H8FNO) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of N-(2-Fluorophenyl)acetamide from 2-Fluoroaniline

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(2-Fluorophenyl)acetamide, a key intermediate in the pharmaceutical and agrochemical industries. The document details the nucleophilic acyl substitution reaction between 2-fluoroaniline and acetic anhydride. It offers a meticulous, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, and robust safety protocols. Furthermore, this guide presents a thorough analysis of the purification and characterization of the final product, supported by spectral data. This paper is intended for researchers, scientists, and professionals in drug development, offering them the foundational knowledge and practical insights required for the successful synthesis and analysis of this important compound.

Introduction: Significance and Application

This compound, also known as 2'-fluoroacetanilide, is a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motif is present in numerous pharmaceutical agents, including analgesics and anti-inflammatory drugs, as well as in certain classes of fungicides and herbicides. The presence of the fluorine atom on the phenyl ring can significantly enhance the metabolic stability and binding affinity of the parent molecule, a strategy widely employed in modern drug design.

The synthesis of this compound is a classic example of N-acetylation, a fundamental transformation in organic chemistry. This reaction involves the formation of an amide bond between an amine and an acetylating agent. While various methods exist for this transformation, the use of acetic anhydride is often favored in both laboratory and industrial settings due to its high reactivity, cost-effectiveness, and the relative ease of the procedure.

This guide focuses on the direct acetylation of 2-fluoroaniline with acetic anhydride, a reliable and efficient method for producing this compound.

The Chemistry: Reaction Mechanism and Rationale

The synthesis of this compound from 2-fluoroaniline and acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

2.1. The Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-fluoroaniline at one of the electrophilic carbonyl carbons of acetic anhydride.[1][2][3] This step is facilitated by the partial positive charge on the carbonyl carbon. The result of this attack is a tetrahedral intermediate.

2.2. Reformation of the Carbonyl and Departure of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of an acetate ion, which is a good leaving group.

2.3. Deprotonation

The final step of the mechanism involves the deprotonation of the positively charged nitrogen atom by a weak base, which can be another molecule of 2-fluoroaniline, water, or the acetate ion generated in the previous step.[1] This step neutralizes the intermediate and yields the final product, this compound, along with acetic acid as a byproduct.[2]

Reaction Mechanism Diagram

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

3.1. Reagents and Materials

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Purity |

| 2-Fluoroaniline | 11.1 g | 111.12 | 0.1 | >98% |

| Acetic Anhydride | 25 mL (27 g) | 102.09 | 0.26 | >98% |

| Glacial Acetic Acid | 25 mL | - | - | >99.7% |

| Ice Water | As needed | - | - | - |

| Ethanol (for recrystallization) | As needed | - | - | 95% |

3.2. Safety Precautions: A Non-Negotiable Prerequisite

Before commencing any experimental work, a thorough risk assessment must be conducted. The following safety precautions are mandatory:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[4][5][6][7]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[5][6] 2-fluoroaniline is toxic and can be absorbed through the skin, while acetic anhydride is corrosive and a lachrymator.[4][5]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[6][8][9]

-

Fire Safety: Keep flammable materials away from open flames and heat sources.[6][7]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

3.3. Reaction Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 11.1 g of 2-fluoroaniline and 25 mL of glacial acetic acid.

-

Addition of Acetic Anhydride: While stirring, carefully add 25 mL of acetic anhydride to the mixture.[10] An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 5 minutes.[10] The solution should be closely monitored to ensure a gentle reflux.

-

Quenching: After the reflux period, allow the mixture to cool slightly before carefully pouring it into a beaker containing ice water.[10] This will cause the product to precipitate out of the solution.

-

Isolation of Crude Product: Collect the resulting white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature to remove residual water.

3.4. Purification by Recrystallization

Recrystallization is a crucial step to obtain a highly pure product.

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11]

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Drying: Dry the pure crystals thoroughly to obtain the final product.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

4.1. Physical Properties

| Property | Observed Value | Literature Value |

| Appearance | White solid | White solid[10] |

| Melting Point | - | 76-78 °C[10] |

| Molecular Formula | C₈H₈FNO | C₈H₈FNO[12][13][14] |

| Molecular Weight | 153.16 g/mol | 153.15 g/mol [12][13][14] |

4.2. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-F stretch.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the N-H proton, and the methyl protons of the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 153, confirming the molecular weight of the compound.[12]

Conclusion

This technical guide has provided a detailed and authoritative protocol for the synthesis of this compound from 2-fluoroaniline. By following the outlined procedures for reaction, purification, and characterization, researchers can confidently and safely produce this valuable chemical intermediate with high purity. The emphasis on understanding the underlying reaction mechanism and adhering to strict safety protocols ensures a robust and reproducible synthetic process.

References

- PrepChem. (n.d.). Synthesis of this compound.

- Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS.

- LookChem. (n.d.). Purification of Acetamide.

- SpectraBase. (n.d.). 2-(p-Fluorophenyl)acetamide.

- The Royal Society of Chemistry. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.

- NIST. (n.d.). Acetamide, N-(2-fluorophenyl)-.

- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- National Institutes of Health. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds.

- NIST. (n.d.). Acetamide, N-(2-fluorophenyl)-.

- PubChem. (n.d.). This compound.

- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.

- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- Wikipedia. (n.d.). Acetic anhydride.

- PubChem. (n.d.). N-(4-fluorophenyl)acetamide.

- International Union of Crystallography. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.

- National Institutes of Health. (n.d.). 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide.

- YouTube. (2021). acetylation aniline.

- ResearchGate. (2025). N-(2-Acetylphenyl)acetamide.

- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).

- Quora. (2018). What happens to acetic anhydride after reacting with aniline?.

- National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.

- Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?.

- ResearchGate. (n.d.). Mechanism of aniline acetylation reaction (Koreeda, 2011).

- Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. quora.com [quora.com]

- 3. reddit.com [reddit.com]

- 4. aarti-industries.com [aarti-industries.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. lobachemie.com [lobachemie.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]

- 13. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]

- 14. This compound | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

A Comprehensive Spectroscopic and Structural Elucidation of N-(2-Fluorophenyl)acetamide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(2-Fluorophenyl)acetamide is a key chemical intermediate with applications in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, explaining the rationale behind the spectroscopic characteristics and offering standardized protocols for data acquisition.

Introduction

This compound (C8H8FNO), also known as 2'-fluoroacetanilide, belongs to the class of halogenated acetanilides.[1][2] Its molecular structure, featuring a fluorine atom on the phenyl ring ortho to the acetamido group, gives rise to distinct spectroscopic signatures. This guide will delve into the interpretation of its 1H NMR, 13C NMR, IR, and mass spectra, providing a foundational understanding for researchers in organic synthesis, medicinal chemistry, and quality control. The molecular weight of this compound is 153.15 g/mol .[1][2]

Synthesis and Sample Preparation

A common laboratory synthesis of this compound involves the acetylation of 2-fluoroaniline with acetic anhydride in glacial acetic acid.[3] The reaction mixture is typically heated at reflux, followed by precipitation in ice water to yield the solid product.[3]

Experimental Protocol: Synthesis of this compound [3]

-

Combine 11.1 g of 2-fluoroaniline with 25 ml of glacial acetic acid in a round-bottom flask.

-

Add 25 ml of acetic anhydride to the mixture.

-

Heat the mixture at reflux for 5 minutes.

-

Pour the hot mixture into ice water to precipitate the product.

-

Filter the resulting solid and dry to obtain this compound.

For spectroscopic analysis, it is crucial to ensure the sample is pure. Recrystallization from a suitable solvent system can be employed for purification. The sample should then be thoroughly dried to remove any residual solvent, which could interfere with the analysis, particularly in 1H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the amide proton, and the methyl protons. The presence of the fluorine atom introduces characteristic splitting patterns due to spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 3H | CH₃ |

| ~7.1-7.3 | Multiplet | 3H | Aromatic CH |

| ~8.2 | Multiplet | 1H | Aromatic CH |

| ~8.5 | Broad Singlet | 1H | NH |

Data sourced from publicly available spectral databases. The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's magnetic field strength.

Interpretation:

-

Methyl Protons (CH₃): The singlet at approximately 2.2 ppm corresponds to the three protons of the acetyl methyl group. The absence of coupling indicates no adjacent protons.

-

Aromatic Protons: The aromatic region (approximately 7.1-8.2 ppm) displays a complex multiplet pattern due to the four protons on the fluorophenyl ring. The electron-withdrawing nature of the fluorine and the amide group influences their chemical shifts. The proton ortho to the fluorine and meta to the amide group is expected to be the most downfield.

-

Amide Proton (NH): The broad singlet around 8.5 ppm is characteristic of an amide proton. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~24 | CH₃ |

| ~115 (d, J ≈ 20 Hz) | C-F ortho CH |

| ~124 (d, J ≈ 8 Hz) | C-F para CH |

| ~125 | Aromatic CH |

| ~126 | Aromatic CH |

| ~152 (d, J ≈ 245 Hz) | C-F |

| ~169 | C=O |

Note: The assignments and coupling constants (J) are approximate and based on typical values for similar structures. Definitive assignments would require 2D NMR experiments.

Interpretation:

-

Methyl Carbon (CH₃): The signal at approximately 24 ppm is assigned to the methyl carbon of the acetyl group.

-

Aromatic Carbons: The aromatic region shows six distinct signals. The carbon directly attached to the fluorine atom (C-F) exhibits a large coupling constant (¹JCF ≈ 245 Hz) and appears as a doublet around 152 ppm. The other aromatic carbons also show smaller C-F couplings.

-

Carbonyl Carbon (C=O): The signal for the carbonyl carbon of the amide group appears downfield at approximately 169 ppm due to the deshielding effect of the double-bonded oxygen.

Experimental Protocol: NMR Data Acquisition

-

Dissolve approximately 10-20 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., Varian A-60 or modern equivalent) operating at a suitable frequency (e.g., 400 MHz).[1]

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1540 | Strong | N-H Bend (Amide II) |

| ~1250 | Strong | C-N Stretch |

| ~750 | Strong | Ortho-disubstituted C-H Bend |

Data compiled from various spectral databases.[1]

Interpretation:

-

N-H Stretch: The strong, broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I): The intense absorption at approximately 1670 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration, a hallmark of the amide functional group.

-

N-H Bend (Amide II): The strong band around 1540 cm⁻¹ is due to the N-H bending vibration coupled with C-N stretching.

-

Aromatic C-H Bends: The absorption around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted benzene ring.

Experimental Protocol: ATR-IR Data Acquisition

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 153 | High | Molecular Ion [M]⁺ |

| 111 | Base Peak | [M - C₂H₂O]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

| 43 | High | [CH₃CO]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.[1][2]

Interpretation:

-

Molecular Ion Peak: The peak at m/z 153 corresponds to the molecular weight of this compound, confirming its elemental composition.

-

Base Peak: The base peak at m/z 111 is formed by the loss of a ketene molecule (CH₂=C=O) from the molecular ion, resulting in the 2-fluoroaniline radical cation.

-

Other Fragments: The peak at m/z 95 corresponds to the fluorophenyl cation. The fragment at m/z 43 is the acylium ion [CH₃CO]⁺, which is characteristic of acetamides.

Experimental Protocol: GC-MS Data Acquisition

-

Dissolve a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane).

-

Inject a small volume of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The compound will be separated from any impurities on the GC column and then introduced into the mass spectrometer.

-

The mass spectrum is typically obtained using electron ionization (EI) at 70 eV.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of integrating data from different spectroscopic techniques for the comprehensive characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Safety and Handling

This compound is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4][5] All manipulations should be carried out in a well-ventilated fume hood.[4]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The distinct signals in the NMR, IR, and MS spectra, arising from the unique arrangement of functional groups and the fluorine substituent, serve as reliable fingerprints for this compound. By understanding the causal relationships between the molecular structure and its spectroscopic output, researchers can confidently utilize this data for reaction monitoring, quality control, and further research and development endeavors.

References

- PrepChem. (n.d.). Synthesis of this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67860, this compound.

- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-fluorophenyl)-. In NIST Chemistry WebBook.

- AK Scientific, Inc. (n.d.). Safety Data Sheet. Retrieved from an internal safety data sheet provided by AK Scientific, Inc.

Sources

The Influence of Fluorine Substitution on the Biological Activity of Acetanilides: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modulating Acetanilide Bioactivity

Acetanilide, a simple aromatic amide, has served as a foundational scaffold in medicinal chemistry for over a century. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The strategic incorporation of fluorine atoms into the acetanilide framework has emerged as a powerful tool to modulate these biological activities, offering a nuanced approach to optimizing drug candidates. This technical guide provides an in-depth exploration of the biological activities of fluoro-substituted acetanilides, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. As drug development professionals, understanding the subtle yet profound impact of fluorination is paramount for the rational design of next-generation therapeutics. Fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This guide will elucidate how these properties are harnessed to enhance the therapeutic potential of acetanilide derivatives.

Analgesic and Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

A significant area of investigation for fluoro-substituted acetanilides has been their potential as analgesic and anti-inflammatory agents. The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by blocking the active site of COX enzymes, thereby preventing prostaglandin synthesis.[4] Fluoro-substituted acetanilides can act as competitive inhibitors of this pathway.

The introduction of fluorine can influence the binding affinity of the acetanilide scaffold to the COX active site. For instance, the high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to more favorable electrostatic interactions with amino acid residues in the enzyme's active site. Furthermore, the substitution of hydrogen with fluorine can enhance the metabolic stability of the compound, prolonging its duration of action.[1]

Below is a diagram illustrating the cyclooxygenase pathway and the point of inhibition by COX inhibitors like fluoro-substituted acetanilides.

Structure-Activity Relationship (SAR) Insights

Studies on fluorinated analogs of paracetamol (4-hydroxyacetanilide) have provided valuable insights into the SAR of these compounds. The position and number of fluorine substitutions have a marked effect on analgesic activity.

-

Ring Substitution: Fluorine substitution on the aromatic ring has been shown to influence lipophilicity and oxidation potential.[5] For instance, substitution adjacent to the hydroxyl group increases lipophilicity, while substitution near the amide group has a more pronounced effect on the oxidation potential.[5] However, ring substitution, particularly at the 2 and 6 positions, can lead to a loss of planarity between the amide group and the aromatic ring, which has been found to be crucial for analgesic activity, often resulting in reduced efficacy.[5]

-

Amide Substitution: In contrast, the introduction of fluorine into the amide group can significantly enhance analgesic activity.[5] This modification can increase lipophilicity and alter the electronic properties of the amide bond, potentially improving its interaction with the target enzyme.

The following table summarizes the analgesic activity of some fluoro-substituted paracetamol analogs, highlighting the impact of substitution patterns.

| Compound | Substitution Position | Analgesic Activity (ED50, mg/kg) | Reference |

| Paracetamol | Unsubstituted | 628 | [1][6] |

| 3-Fluoro-4-hydroxyacetanilide | 3-position on the ring | Reduced activity (compared to paracetamol) | [5] |

| N-Fluoroacetyl-4-aminophenol | On the acetyl group | Significantly enhanced activity | [5] |

| 3,5-Difluoro-4-hydroxyacetanilide | 3 and 5 positions on the ring | Lower activity than paracetamol | [7] |

Antimicrobial Activity: Targeting Bacterial DNA Synthesis

Certain fluoro-substituted acetanilides belong to the broader class of fluoroquinolones, which are potent broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of key enzymes required for bacterial DNA replication.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and recombination.[10]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that builds up during DNA replication.[11] In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[11]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[10] In Gram-positive bacteria, topoisomerase IV is often the primary target.[11]

Fluoro-substituted acetanilides bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[9] This ternary complex of drug, enzyme, and DNA effectively blocks the progression of the replication fork, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[9]

The following diagram illustrates the mechanism of action of fluoroquinolones on bacterial DNA replication.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of fluoro-substituted acetanilides is highly dependent on the substitution pattern.

-

Fluorine at C6: The presence of a fluorine atom at the C6 position of the quinolone ring is a common feature and is generally associated with potent activity against both Gram-positive and Gram-negative bacteria.

-

Substituents at N1 and C7: Modifications at the N1 and C7 positions of the quinolone ring system significantly impact the spectrum of activity and potency. Different substituents can modulate the compound's ability to penetrate bacterial cell walls and its affinity for the target enzymes.

The following table presents the Minimum Inhibitory Concentration (MIC) values for some fluoro-substituted compounds against common bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | [4] |

| 4-NitroCNMA | E. coli | 100 | [12] |

| 4-NitroCNMA | S. aureus | 100 | [12] |

| 4-FluoroCNMA | E. coli | 200 | [12] |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | S. aureus (MRSA and VRSA strains) | 0.031–0.062 | [3] |

Anticancer Activity: Exploring Cytotoxic Mechanisms

Several fluoro-substituted acetanilide derivatives have demonstrated promising anticancer activity against various cancer cell lines. The mechanisms underlying their cytotoxicity are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis, or programmed cell death. Fluoro-substituted acetanilides can trigger apoptosis through various mechanisms, including the activation of caspases and the disruption of mitochondrial membrane potential. For example, some fluorinated aminophenylhydrazines, which share structural similarities with acetanilides, have been shown to induce apoptosis in lung cancer cells, as evidenced by chromatin condensation and the expression of cleaved caspase-3.[13]

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by interfering with the function of proteins that regulate the cell cycle.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of fluoro-substituted acetanilides is highly sensitive to the nature and position of the substituents.

-

Number and Position of Fluorine Atoms: Studies have shown that the number and position of fluorine atoms can dramatically influence cytotoxicity. For instance, a study on fluorinated aminophenylhydrazines found that a compound with five fluorine atoms exhibited the strongest cytotoxic effect on A549 lung cancer cells.[13] The position of fluorine substitution on the phenyl ring has also been shown to be a critical determinant of antitumor activity.[14]

-

Other Substituents: The presence of other functional groups, in addition to fluorine, can further modulate the anticancer activity. The interplay between different substituents can affect the compound's solubility, cell permeability, and interaction with its molecular target.

The following table summarizes the in vitro cytotoxicity (IC50 values) of some fluoro-substituted compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated aminophenylhydrazine (Compound 6) | A549 (Lung) | 0.64 | [13] |

| Fluoroaryl-substituted FL118 derivative (7n) | A549 (Lung) | 0.009 | [14] |

| Fluoroaryl-substituted FL118 derivative (7l) | Various | 0.012 - 0.026 | [14] |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 (µg/mL) | [15][16] |

| Benzimidazole derivative (se-182) | MCF-7 (Breast) | >200 (µg/mL) | [15][16] |

| NitroFQ (3a) | K562 (Leukemia) | <50 | [17][18] |

| Reduced FQ (4c) | A549 (Lung) | <50 | [17][18] |

| Reduced FQ (4b) | MCF-7 (Breast) | <50 | [17][18] |

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the analgesic, antimicrobial, and cytotoxic activities of fluoro-substituted acetanilides.

Workflow for Evaluating Biological Activity

The general workflow for assessing the biological activity of a novel fluoro-substituted acetanilide involves a series of in vitro and in vivo assays.

In Vivo Analgesic Activity: Hot Plate Test

The hot plate test is a common method for assessing the central analgesic activity of compounds in rodents. The principle is based on measuring the reaction time of the animal to a thermal stimulus.

Protocol:

-

Animal Acclimatization: Acclimatize mice or rats to the testing room for at least 1 hour before the experiment.

-

Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Compound Administration: Administer the test compound (fluoro-substituted acetanilide) or vehicle control to the animals via an appropriate route (e.g., intraperitoneal, oral). A positive control, such as morphine, should also be included.

-

Post-treatment Measurements: At predetermined time intervals after compound administration (e.g., 15, 30, 45, 60, 90, and 120 minutes), place the animals back on the hot plate and record their reaction times.[10][12]

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.

-

Serial Dilution of Compound: Prepare a series of two-fold dilutions of the fluoro-substituted acetanilide in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluoro-substituted acetanilide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Conclusion and Future Directions

The strategic incorporation of fluorine into the acetanilide scaffold represents a highly effective approach for modulating a diverse range of biological activities. As this guide has detailed, fluoro-substituted acetanilides have demonstrated significant potential as analgesic, anti-inflammatory, antimicrobial, and anticancer agents. The unique properties of fluorine allow for the fine-tuning of physicochemical and pharmacokinetic parameters, leading to enhanced potency, selectivity, and metabolic stability.

The structure-activity relationships discussed herein underscore the critical importance of the position and number of fluorine substitutions. While general trends have been identified, the nuanced interplay of electronic and steric effects necessitates a continued empirical approach to drug design. The experimental protocols provided offer a robust framework for the systematic evaluation of novel fluoro-acetanilide derivatives.

Future research in this area should focus on several key aspects. A more comprehensive exploration of the mechanisms of action at the molecular level, including co-crystallization studies with target enzymes, will provide invaluable insights for rational drug design. The development of more selective COX-2 inhibitors with reduced gastrointestinal side effects remains a significant goal. In the realm of antimicrobial drug discovery, overcoming resistance mechanisms is a paramount challenge, and novel fluoro-acetanilides that can evade these mechanisms are of great interest. For anticancer applications, a deeper understanding of the specific signaling pathways targeted by these compounds will be crucial for identifying patient populations most likely to respond to treatment.

References

- Hallows, J., et al. (1990). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 42(1), 11-15. [Link]

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]

- Hancock, R. E. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]

- Basheer, A. A., & Ali, A. A. (2018). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 9(10), 425-436. [Link]

- Silva, S. L., de Oliveira Pereira, F., & de Oliveira Lima, E. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl) acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(19), 4461. [Link]

- Collin, F., Karkare, S., & Maxwell, A. (2011). DNA gyrase as a target for quinolones. Microbiology Spectrum, 7(4). [Link]

- Kalgutkar, A. S., et al. (2000). Selective cyclooxygenase-2 inhibitors. Current pharmaceutical design, 6(17), 1703-1721. [Link]

- Patrono, C. (2016). Cyclooxygenase inhibitors.

- Kaul, G., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Medicinal Chemistry Research, 30(12), 2301-2315. [Link]

- Yilmaz, I., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1558-1566. [Link]

- Al-Qaisi, J. A., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Molecules, 27(19), 6296. [Link]

- Wang, Y., et al. (2024).

- Al-Tel, T. H., et al. (2020). Design, synthesis and antimicrobial evaluation of novel glycosylated-fluoroquinolones derivatives. European Journal of Medicinal Chemistry, 202, 112513. [Link]

- van de Straat, R., et al. (1987). 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. Journal of Pharmacy and Pharmacology, 39(8), 631-634. [Link]

- Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]

- Graphviz. (2024). DOT Language. [Link]

- Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

- Graphviz. (2015). Drawing graphs with dot. [Link]

- Rathore, V., et al. (2014). Synthesis, cyclooxygenases inhibition activities and interactions with BSA of N-substituted 1H-pyrrolo [3, 4-c] pyridine-1, 3 (2H)-diones derivatives. Medicinal Chemistry Research, 23(9), 4079-4089. [Link]

- Kim, M., et al. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Antibiotics, 11(7), 868. [Link]

- Kaul, G., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. SciSpace. [Link]

- Graphviz. (n.d.). Drawing graphs with dot. [Link]

- Rathore, V., et al. (2014). In vitro inhibitory concentration (IC 50) of COX-1 and COX-2 enzyme...

- Deuther-Conrad, W., et al. (2018).

- Riendeau, D., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...

- Al-Omaily, R., et al. (2022). Synthesis and anti-cancer evaluation (IC50 values) of the most...

- Graphviz Examples. (n.d.). Simple Graph. [Link]

- Al-Qaisi, J. A., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Molecules, 27(19), 6296. [Link]

- Al-Lahham, S. A., et al. (2020). MIC values (mg/mL) of antimicrobial agents against E. coli strains.

- O'Neill, A. J., et al. (2002). TABLE 2 | MIC and ECOFF values of various antibiotics against MSSA,...

- Van Elstraete, A. C., et al. (2013). Median effective dose (ED50) of paracetamol and nefopam for postoperative pain: isobolographic analysis of their antinociceptive interaction. Minerva anestesiologica, 79(3), 232-239. [Link]

- Van Elstraete, A. C., et al. (2013). Median effective dose (ED50) of paracetamol and nefopam for postoperative pain: isobolographic analysis of their antinociceptive interaction. Minerva anestesiologica, 79(3), 232-239. [Link]

- Bilici, E., & Akkoc, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University-Science, 37(2), 104242. [Link]

- O'Neill, A. J., et al. (2002). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 23(19), 11256. [Link]

- Miranda, H. F., et al. (2006). ED 50 values and 95% CL for the antinociceptive effect of NSAIDs in the writhing test of mice.

- Shah, Z. A., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Molecules, 27(19), 6296. [Link]

- Wu, M. H., et al. (2018). Multicellular spheroids of A549 and A549-iRFP as an in vitro model of lung cancer. Scholarly Commons. [Link]

- Bilici, E., & Akkoc, S. (2025).

- Bilici, E., & Akkoc, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University-Science. [Link]

Sources

- 1. Median effective dose (ED50) of paracetamol and nefopam for postoperative pain: isobolographic analysis of their antinociceptive interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 17. youtube.com [youtube.com]

- 18. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A-Z Guide to N-(2-Fluorophenyl)acetamide: Synthesis, Application, and Protocol for Advanced Organic Synthesis

Abstract

N-(2-Fluorophenyl)acetamide is a pivotal intermediate in modern organic and medicinal chemistry. The strategic placement of a fluorine atom on the phenyl ring profoundly influences the molecule's electronic properties and metabolic stability, making it a valuable precursor for synthesizing a range of pharmacologically active compounds. This guide provides an in-depth analysis of this compound, covering its synthesis, physicochemical characteristics, and critical role as a building block in drug development. We will explore the mechanistic rationale behind its primary synthesis route—the acylation of 2-fluoroaniline—and present a detailed, validated laboratory protocol. Furthermore, this document will showcase its application in the synthesis of complex therapeutic agents, underscoring its significance for researchers and professionals in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Intermediates

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] N-arylacetamides, in turn, are a class of compounds frequently encountered in pharmaceuticals and serve as versatile intermediates in synthesis.[2][3]

This compound, also known as 2'-fluoroacetanilide, merges these two strategic elements.[4][5] The acetamido group serves as a protected amine or a precursor for further functionalization, while the ortho-fluorine atom acts as a powerful directing group and electronic modulator for subsequent reactions on the aromatic ring. This combination makes it an indispensable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[6][7]

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis. This compound is a stable, solid compound under standard conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO | [4][5][8] |

| Molecular Weight | 153.15 g/mol | [4][8] |

| CAS Number | 399-31-5 | [4][5][8] |

| Appearance | White solid | [9] |

| Melting Point | 76-77 °C | [9] |

| Boiling Point | 413-415 K at 0.019 bar | [10] |

| IUPAC Name | This compound | [8] |

Spectral Data: The identity and purity of this compound are typically confirmed using standard spectroscopic methods. The NIST Chemistry WebBook provides reference mass spectrum data (electron ionization) which is crucial for structural verification.[4] Infrared (IR) spectroscopy will show characteristic peaks for the N-H stretch, the C=O (amide I) stretch, and C-F bond vibrations.

Synthesis of this compound: Mechanism and Protocol

The most direct and common method for synthesizing this compound is the N-acetylation of 2-fluoroaniline.[9] This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the amine group of 2-fluoroaniline on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

-

Activation: In the presence of an acid catalyst (like glacial acetic acid), the carbonyl oxygen of acetic anhydride is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer & Elimination: A proton is transferred from the nitrogen to the oxygen, and the leaving group (acetate) is eliminated, regenerating the carbonyl group and forming the protonated amide.

-

Deprotonation: A weak base (like water or another molecule of the aniline) removes the final proton from the nitrogen, yielding the neutral this compound product.

The choice of glacial acetic acid as a solvent is strategic; it not only dissolves the starting material but also serves as a catalyst and can help to suppress side reactions.[9]

Laboratory Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a standard, reliable procedure.[9]

Reagents & Equipment:

-

2-Fluoroaniline (11.1 g, 0.1 mol)

-

Acetic Anhydride (25 mL, ~0.26 mol)

-

Glacial Acetic Acid (25 mL)

-

Ice Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Setup: In a round-bottom flask, combine 11.1 g of 2-fluoroaniline and 25 mL of glacial acetic acid.[9]

-

Addition of Reagent: To this mixture, carefully add 25 mL of acetic anhydride.[9]

-

Reaction: Heat the mixture to reflux using a heating mantle and maintain reflux for 5 minutes. The reaction is typically rapid.[9]

-

Precipitation: After the short reflux period, remove the flask from the heat and allow it to cool slightly. Carefully pour the reaction mixture into a beaker containing ice water. A white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the solid on the filter with cold water to remove residual acid and other water-soluble impurities. Dry the collected solid thoroughly. The expected product is a white solid with a melting point of 76-77 °C.[9]

Trustworthiness Note: This protocol is self-validating. The successful formation of a white solid with the correct melting point provides a strong initial confirmation of the product's identity and purity. Further characterization by NMR or mass spectrometry can be performed for absolute verification.

Applications in Drug Development & Advanced Synthesis

This compound is more than a simple amide; it is a versatile building block for constructing complex, biologically active molecules. Its utility stems from the ability to perform further chemical transformations on the aromatic ring or the acetamide group.

Role as a Synthetic Intermediate

The true value of this compound lies in its role as a precursor. The acetamido group is an ortho-, para-director, and while it is activating, it is less so than a simple amino group, allowing for more controlled electrophilic aromatic substitution reactions. The fluorine atom can also influence the regioselectivity of these reactions.

Furthermore, the acetamide can be hydrolyzed back to the free amine (2-fluoroaniline) if needed after subsequent transformations, effectively serving as a protecting group. More commonly, the core structure is incorporated into larger molecules. For example, related N-arylacetamides are key intermediates in the synthesis of various medicinal compounds, including kinase inhibitors for cancer therapy.[3][6][7]

Case Study: Precursor to Kinase Inhibitors

While specific proprietary synthesis pathways are often confidential, the public literature demonstrates the utility of similar fluorophenyl acetamide fragments in the development of targeted cancer therapies, such as Aurora Kinase B inhibitors.[6][11][12] The N-(fluorophenyl)acetamide moiety often forms a core part of the final molecule that binds to the target enzyme.

The following generalized pathway illustrates how this compound or a closely related derivative can be elaborated into a more complex heterocyclic system, a common motif in kinase inhibitors.

Caption: Generalized synthetic pathway from this compound.